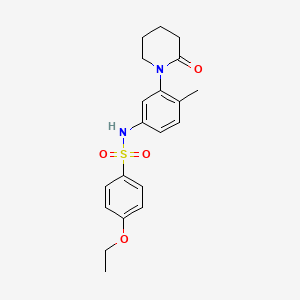

4-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

4-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group at the 4-position and a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl moiety at the N-position.

Properties

IUPAC Name |

4-ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-3-26-17-9-11-18(12-10-17)27(24,25)21-16-8-7-15(2)19(14-16)22-13-5-4-6-20(22)23/h7-12,14,21H,3-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVQZTKANLDXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Compounds with Heterocyclic Substituents

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Structure : Features a 5-methyl-1,2-oxazol-3-yl group linked via sulfamoyl to the phenyl ring.

- Key Differences : Replaces the 2-oxopiperidin group with an oxazole ring, introducing aromaticity and reduced steric bulk.

- Activity : Synthesized for antimicrobial screening, demonstrating the role of oxazole in enhancing bioactivity .

- Physicochemical Properties : Lower molecular weight (MW: ~434 g/mol) compared to the target compound (inferred MW: ~433–485 g/mol) due to simpler substituents .

(S)-3-(1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)-4-ethoxy-N-(2-hydroxypropyl)-benzenesulfonamide

- Structure : Contains a pyrazolo-triazine heterocycle and a 2-hydroxypropyl group.

- Key Differences : The pyrazolo-triazine group may enhance π-π stacking interactions, while the hydroxypropyl substituent increases hydrophilicity.

- Activity : Likely optimized for kinase inhibition or anticancer applications, contrasting with the antimicrobial focus of oxazole derivatives .

4-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Compounds with Alkoxy Substituents

N-(4-Methoxyphenyl)benzenesulfonamide

- Structure : Simplest analog with a methoxy group at the 4-position.

- Key Differences : Methoxy substituent reduces lipophilicity (logP ~1.5) compared to ethoxy (logP ~2.0), impacting membrane permeability.

- Activity : Studied for general sulfonamide bioactivity, with methoxy providing moderate electronic effects .

4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

- Structure : Ethoxy group retained, but the N-substituent is a thiophenemethyl group.

- Physicochemical Properties: MW 297.4 g/mol, lower than the target compound due to the absence of a piperidinone ring .

Pharmacologically Active Derivatives

Sildenafil-descarbon-desmethyl Hydrochloride

- Structure : Contains a pyrazolo-pyrimidinyl group and ethoxy-substituted benzenesulfonamide.

- Key Differences : Designed as a phosphodiesterase inhibitor, highlighting how heterocyclic systems dictate therapeutic application.

- Activity : Demonstrates the ethoxy group’s compatibility with central nervous system targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Substituent Impact : Ethoxy groups consistently improve lipophilicity, while heterocycles like oxazole or pyridazine modulate target specificity .

- Bioactivity Correlation : Antimicrobial activity is associated with smaller heterocycles (e.g., oxazole), whereas kinase inhibition requires bulkier systems (e.g., pyrazolo-triazine) .

- Metabolic Considerations: Piperidinone and thiophene substituents may enhance metabolic stability compared to methoxy or hydroxypropyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.